1,4-双(2-溴乙氧基)苯

描述

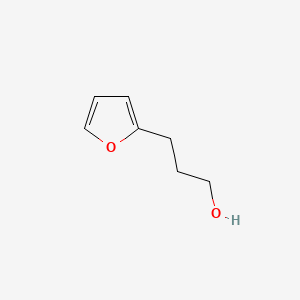

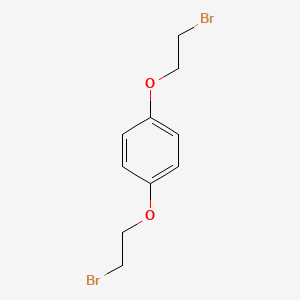

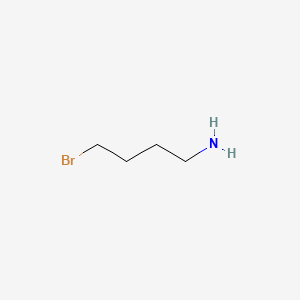

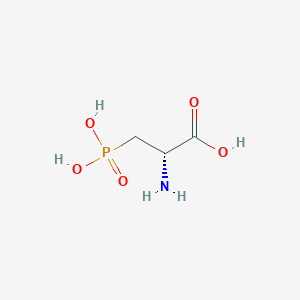

“1,4-Bis(2-bromoethoxy)benzene” is an organic compound with the molecular formula C10H12Br2O2 . It has an average mass of 324.009 Da and a monoisotopic mass of 321.920380 Da .

Synthesis Analysis

The preparation of constitutional isomers of brominated-functionalized pillar5arenes involves the co-condensation of 1,4-bis(2-bromoethoxy)benzene and 1,4-dimethoxybenzene . The structures of the obtained isomers were established using single crystal X-ray diffraction .

Molecular Structure Analysis

The molecular structure of 1,4-Bis(2-bromoethoxy)benzene consists of a benzene ring with two bromoethoxy groups attached at the 1 and 4 positions . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 6 freely rotating bonds .

Chemical Reactions Analysis

1,4-Bis(2-bromoethoxy)benzene is used in the preparation of liquid-crystalline pillar and pillar arene . It is also used in the synthesis of constitutional isomers of brominated-functionalized pillar5arenes .

Physical And Chemical Properties Analysis

1,4-Bis(2-bromoethoxy)benzene has a density of 1.6±0.1 g/cm3, a boiling point of 370.2±32.0 °C at 760 mmHg, and a flash point of 151.6±23.6 °C . It has a molar refractivity of 64.3±0.3 cm3, a polar surface area of 18 Å2, and a molar volume of 196.8±3.0 cm3 .

科学研究应用

Synthesis of Brominated-Functionalized Copillar5arenes

1,4-Bis(2-bromoethoxy)benzene is used in the preparation of constitutional isomers of brominated-functionalized copillar5arenes . These isomers are synthesized via co-condensation of 1,4-bis(2-bromoethoxy)benzene and 1,4-dimethoxybenzene . The structures of the obtained isomers are then established using single crystal X-ray diffraction .

Preparation of Liquid-Crystalline Pillararenes

This compound is also used in the preparation of liquid-crystalline pillararenes . These are a type of macrocyclic compounds that have gained increasing interest for their ease of formation, functionalization, and excellent host–guest properties .

Host-Guest Chemistry

The brominated-functionalized pillar5arenes, synthesized using 1,4-Bis(2-bromoethoxy)benzene, have been demonstrated to act as hosts toward a range of organic compounds . These include viologens, alkanediamines, dinitrobenzenes, azobenzene derivatives, and neutral molecules .

Functional Group Introduction

1,4-Bis(2-bromoethoxy)benzene is used in the introduction of functional groups on the macrocycles structure . This is an important target in receptor design and allows further chemical and physical manipulation to the system .

Synthesis of Tetrahydroxy Functionalized Pillar5arene

This compound is used in the synthesis of tetrahydroxy functionalized pillar5arene . Different hydroxylated regioisomers were also synthesized by de-O-methylation of pillar5arene using various stoichiometry of the deprotecting reagent .

Photoluminescence Efficiency Investigation

Although not directly related to 1,4-Bis(2-bromoethoxy)benzene, its derivative, 1,4-bis(4-methylstyryl)benzene, is used in the investigation of photoluminescence efficiency . This is done by estimating the photoluminescence quantum yield of the BSB-Me nanocrystal water dispersion .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

1,4-bis(2-bromoethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Br2O2/c11-5-7-13-9-1-2-10(4-3-9)14-8-6-12/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATALLSGKFZVRKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCBr)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70282851 | |

| Record name | 1,4-bis(2-bromoethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Bis(2-bromoethoxy)benzene | |

CAS RN |

5471-84-1 | |

| Record name | NSC28464 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28464 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-bis(2-bromoethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 1,4-Bis(2-bromoethoxy)benzene in the synthesis of pillar[5]arenes, and how does its structure influence the final products?

A1: 1,4-Bis(2-bromoethoxy)benzene acts as a key building block in the synthesis of brominated-functionalized pillar[5]arenes. [] It undergoes co-condensation with 1,4-dimethoxybenzene to form a mixture of constitutional isomers. Interestingly, the research indicates that the final ratio of these isomers is not dependent on the initial molar ratio of the reactants. [] This suggests that the reaction mechanism might involve a complex equilibrium or kinetic factors that influence the isomer distribution. The presence of bromine atoms in 1,4-Bis(2-bromoethoxy)benzene allows for further functionalization of the resulting pillar[5]arenes, opening avenues for creating diverse host molecules with tailored properties.

Q2: How do the different constitutional isomers of brominated-functionalized pillar[5]arenes, derived from 1,4-Bis(2-bromoethoxy)benzene, differ in their characteristics?

A2: The research highlights that despite sharing the same molecular formula, the constitutional isomers exhibit distinct properties. [] These differences manifest in their melting points, NMR spectra, and most notably, their crystal structures. This structural variation directly impacts their binding constants and stacking patterns in the solid state, indicating a potential for diverse host-guest chemistry and material applications. Further investigation into the specific binding affinities and potential applications of these isomers could be a fruitful avenue for future research.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Azabicyclo[3.3.1]nonan-4-one](/img/structure/B1267877.png)

![2-amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B1267888.png)

![2-[(2-Amino-2-methylpropyl)amino]-2-methylpropan-1-ol](/img/structure/B1267897.png)